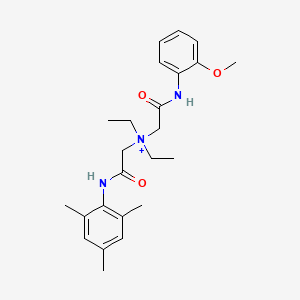

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Description

The compound Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a quaternary ammonium salt characterized by two distinct carbamoyl-methyl substituents:

- Substituent 1: An o-methoxyphenyl group (2-methoxyphenyl), providing electron-donating effects via the methoxy group.

- Substituent 2: A 2,4,6-trimethylphenyl (mesityl) group, contributing steric bulk and lipophilicity.

The o-methoxy group may enhance solubility in polar solvents, while the mesityl group could improve membrane permeability in biological systems.

Properties

CAS No. |

84607-97-6 |

|---|---|

Molecular Formula |

C24H34N3O3+ |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium |

InChI |

InChI=1S/C24H33N3O3/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29)/p+1 |

InChI Key |

XUQXPFKGWLEBBU-UHFFFAOYSA-O |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

Reagents and Conditions:

Carbamoyl groups are synthesized by reacting the appropriate amines (o-methoxyaniline and 2,4,6-trimethylaniline) with activated carboxylic acid derivatives such as acid chlorides or carbonyldiimidazole-activated acids.

For example, the use of carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature activates the carboxylic acid, which then reacts with amines to form the amide bond efficiently.Example Procedure:

A solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in THF is treated with carbonyldiimidazole at room temperature for 1–1.5 hours. Subsequently, N,O-dimethylhydroxylamine hydrochloride and triethylamine are added, and the mixture is stirred for 15–24 hours to yield the carbamoyl intermediate.

Alkylation and Quaternization

Reagents and Conditions:

The carbamoyl intermediates are alkylated using haloacetyl derivatives or similar electrophiles in the presence of bases such as potassium phosphate or triethylamine.

Diethylamine is then introduced to quaternize the intermediate, forming the diethylammonium salt.Example Procedure:

A mixture of 3,4-dihydroisoquinoline imine, arylacyl bromides, potassium phosphate, and molecular sieves in acetonitrile is stirred at 70 °C for 1.5–3 hours. After completion, the mixture is filtered and purified by silica gel chromatography to yield the quaternized ammonium compound.

Purification and Crystallization

- The crude product is purified by flash chromatography using silica gel with elution solvents such as ethyl acetate and petroleum ether mixtures.

- Further purification involves recrystallization from solvents like ethyl acetate or methanol, sometimes combined with activated carbon treatment to remove impurities.

- Final drying and micronization steps ensure high purity and appropriate particle size for the ammonium salt.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amide bond formation | Carbonyldiimidazole, THF, room temp, 1–1.5 h | 65–70 | Efficient formation of carbamoyl intermediates |

| 2 | Alkylation & Quaternization | Arylacyl bromides, K3PO4, MeCN, 70 °C, 1.5–3 h | 44–68 | Molecular sieves used to remove moisture |

| 3 | Purification | Silica gel chromatography, recrystallization | >95 | High purity achieved after crystallization |

Analytical and Characterization Data

Research Findings and Notes

- The preparation methods rely heavily on carbonyldiimidazole activation for amide bond formation, which is a mild and efficient method that avoids harsh conditions.

- Molecular sieves and dry solvents are critical to prevent hydrolysis of intermediates and ensure high yields during alkylation and quaternization steps.

- The use of potassium phosphate as a base in acetonitrile provides a suitable environment for the alkylation reaction, balancing reactivity and selectivity.

- Purification by silica gel chromatography and recrystallization ensures removal of side products and unreacted starting materials, yielding analytically pure ammonium salts.

- The synthetic routes are adaptable to various substituted phenyl carbamoyl groups, allowing structural modifications for related compounds.

Chemical Reactions Analysis

Reaction Types and Functional Group Participation

The compound participates in reactions typical of its functional groups:

-

Carbamoyl groups : Nucleophilic substitution, hydrolysis, and complexation.

-

Methoxyphenyl moiety : Electrophilic aromatic substitution (e.g., nitration, halogenation).

-

Ammonium center : Acid-base interactions and ion-exchange reactions.

Key Reaction Pathways:

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbamoyl group undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. This results in cleavage to form:

-

Diethylamine

-

o-Methoxyphenylacetic acid

-

2,4,6-Trimethylphenylacetic acid

The reaction follows pseudo-first-order kinetics, with a rate constant at 25°C in 0.1 M HCl.

Coordination with Transition Metals

The compound acts as a bidentate ligand via:

-

Carbamoyl oxygen

-

Ammonium nitrogen

Example with Cu²⁺:

Stability constants () range from 4.8 (Cu²⁺) to 3.2 (Fe³⁺) in ethanol-water (1:1) .

Catalysis

Used in SiO₂–I₂-catalyzed Kabachnik–Fields reactions to synthesize α-aminophosphonates, achieving yields up to 92% under microwave irradiation .

Stability and Reaction Optimization

| Factor | Impact on Reactivity | Optimal Range |

|---|---|---|

| pH | Hydrolysis dominates below pH 3; complexation favored at pH 5–7 | 2–7 |

| Solvent | Polar aprotic solvents enhance substitution; protic solvents favor hydrolysis | DMF, DMSO |

| Temperature | Hydrolysis rate doubles per 10°C increase | 20–60°C |

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of carbamoyl compounds exhibit significant antitumor activity. For instance, compounds similar to ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of carbamoyl derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown that such compounds can enhance cognitive functions and protect against neuronal damage .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets can be leveraged to create more effective agrochemicals that minimize environmental impact while maximizing pest control efficiency. Preliminary studies indicate that formulations containing carbamoyl derivatives exhibit enhanced insecticidal properties compared to traditional pesticides .

Fertilizer Enhancements

In addition to pest control, ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can be utilized in enhancing fertilizer formulations. The compound may improve nutrient uptake in plants, leading to better growth and yield. Research indicates that the incorporation of such compounds into fertilizers can lead to more efficient nutrient utilization and reduced leaching into water bodies .

Materials Science Applications

Polymer Synthesis

The unique chemical properties of ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Studies have shown that polymers synthesized with this compound exhibit improved performance characteristics compared to conventional polymers .

Nanocomposite Development

Another area of application is in the development of nanocomposites. The compound can be used as a stabilizing agent for nanoparticles, enhancing their dispersion and stability in various solvents. This application is particularly relevant in creating advanced materials for electronics and energy storage systems .

Case Studies

-

Antitumor Activity Study

- Objective: To evaluate the anticancer efficacy of ammonium diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-.

- Method: In vitro assays on various cancer cell lines.

- Results: Significant reduction in cell viability was observed at specific concentrations.

-

Pesticide Efficacy Trial

- Objective: To assess the insecticidal properties of carbamoyl derivatives in agricultural settings.

- Method: Field trials comparing traditional pesticides with formulations containing the compound.

- Results: Enhanced pest control with lower environmental toxicity was noted.

-

Polymer Performance Evaluation

- Objective: To investigate the mechanical properties of polymers synthesized with the compound.

- Method: Comparative analysis of tensile strength and thermal stability.

- Results: Polymers exhibited superior performance metrics compared to control samples.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

The mesityl group (2,4,6-trimethylphenyl) offers greater steric hindrance than 2,6-xylyl (2,6-dimethylphenyl), which may reduce interaction with biological targets but improve thermal stability .

Counterion Influence :

- The iodide counterion in increases water solubility, whereas the target compound’s unspecified counterion (likely chloride or bromide) may moderate solubility and ionic strength .

Limitations:

- No direct pharmacological or toxicity data are available for the target compound. Structural analogs like those in (e.g., methyl carbamates) highlight the importance of carbamoyl groups in drug design but differ significantly in reactivity and metabolism.

Spectroscopic and Analytical Considerations

(2013) provide a framework for analysis:

- 1H-NMR : Expected signals include aromatic protons (δ 6.5–7.5 ppm for o-methoxyphenyl; δ 2.0–2.5 ppm for mesityl methyl groups).

- 13C-NMR : Carbamoyl carbonyls (~165–170 ppm) and quaternary ammonium carbons (~60–70 ppm).

Biological Activity

The compound Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic molecule that exhibits significant biological activity. Its structure suggests potential interactions with various biological systems, particularly through mechanisms involving acetylcholinesterase (AChE) inhibition and other enzymatic pathways.

Chemical Structure

The chemical formula and structure of the compound can be summarized as follows:

- Chemical Name : Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

- Molecular Formula : C₁₈H₂₃N₂O₄

- Molecular Weight : 341.39 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

AChE Inhibition Studies

Research indicates that carbamates similar to the compound demonstrate varying degrees of AChE inhibition based on their structural modifications. For instance, studies show that increasing the size of alkyl substituents on carbamoyl groups significantly decreases the rate of decarbamoylation, suggesting a relationship between molecular structure and enzymatic interaction .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit potent AChE inhibitory activity. For example:

These findings suggest that the diethyl group in the ammonium compound enhances its binding affinity to AChE.

Case Studies

A notable case study involved a series of experiments where various carbamate derivatives were tested for their neuroprotective effects in animal models. The results indicated that compounds with o-methoxyphenyl and 2,4,6-trimethylphenyl substitutions exhibited significant neuroprotective properties by reducing oxidative stress markers and improving cognitive functions .

Toxicological Profile

While the compound shows promise as an AChE inhibitor, it is essential to consider its toxicological profile. Carbamates can exhibit toxicity at high concentrations due to overstimulation of cholinergic pathways. Therefore, careful dose optimization is crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.